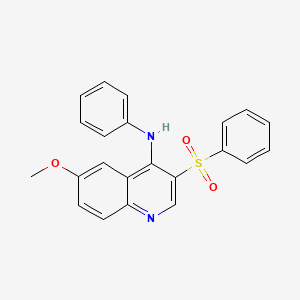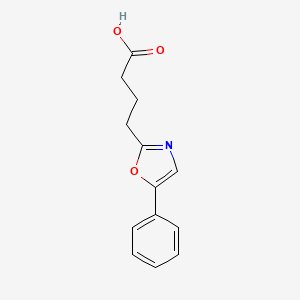
4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid is a chemical compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 . It is used for research purposes .
Synthesis Analysis
The synthesis of oxazole derivatives, such as 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid, has been a topic of interest in medicinal chemistry . Oxazole is an important heterocyclic nucleus that has a wide spectrum of biological activities . The utility of oxazole as intermediates for the synthesis of new chemical entities has increased in recent years .Molecular Structure Analysis
The molecular structure of 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid can be analyzed using techniques such as NMR, HPLC, LC-MS, and UPLC . The structure of oxazole derivatives plays a pivotal role in their biological activities .Chemical Reactions Analysis
Oxazoles, including 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid, have been the subject of various chemical reactions . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .Physical And Chemical Properties Analysis
4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid has a predicted boiling point of approximately 433.5 °C at 760 mmHg, a predicted density of approximately 1.2 g/cm3, and a predicted refractive index of n20D 1.56 . It should be stored at room temperature .Scientific Research Applications
Biological Activities of Oxazole Derivatives
Oxazole derivatives, such as “4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid”, have been found to have a wide spectrum of biological activities. These include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities .
Multiphoton-Excited Luminescence
The compound has been studied for its multiphoton-excited luminescence properties. This could have potential applications in the field of photonics and optoelectronics .
Stimulated Raman Scattering (SRS)
The compound has also been studied for its properties in Stimulated Raman Scattering (SRS). This could have implications in the field of spectroscopy .
Antiviral Properties
Some derivatives of the compound have been tested for their antiviral properties, specifically against SARS-CoV-2 .
Anticancer Evaluation
The compound has been used in anticancer evaluations. The MTT test, which measures the activity of mitochondrial enzymes, has been used to quantify living cells in these evaluations .
Synthesis of New Chemical Entities
The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years .
Future Directions
The future directions for the study of 4-(5-Phenyl-1,3-oxazol-2-yl)butanoic acid and other oxazole derivatives could involve further exploration of their diverse biological potential . This could include the synthesis of various oxazole derivatives and screening them for various biological activities .
properties
IUPAC Name |
4-(5-phenyl-1,3-oxazol-2-yl)butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c15-13(16)8-4-7-12-14-9-11(17-12)10-5-2-1-3-6-10/h1-3,5-6,9H,4,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYLNERWPKVLBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

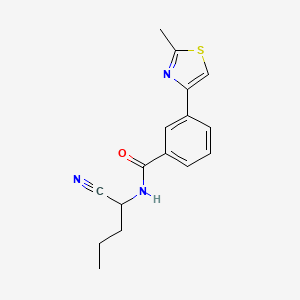
![2-methoxy-N-{5-[3-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B2870360.png)
![1-(9H-carbazol-9-yl)-3-[(4-iodophenyl)amino]propan-2-ol](/img/structure/B2870363.png)
![2-(4-Trifluoromethylbenzyl)-2,5-diaza-bicyclo[2.2.1]heptane di-trifluoro-acetic acid salt](/img/structure/B2870364.png)

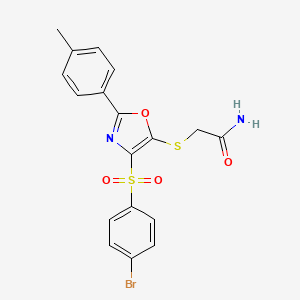

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)benzamide](/img/structure/B2870370.png)
![5-[(3S)-3-hydroxypyrrolidin-1-yl]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2870372.png)
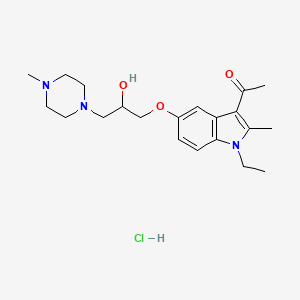
![Cyclopentyl ((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)carbamate](/img/structure/B2870375.png)
![4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfinylmethyl]-2-phenylpyrimidine](/img/structure/B2870377.png)

